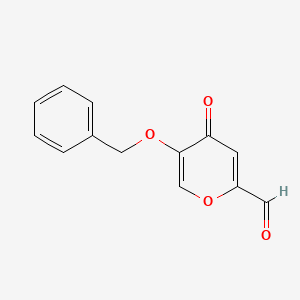

5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde

Description

Properties

IUPAC Name |

4-oxo-5-phenylmethoxypyran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYLVJVQGOBKLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde typically involves the reaction of kojic acid with benzyl chloride in the presence of methanol. The reaction mixture is heated under reflux conditions for 16 to 18 hours. After the reaction, the solvent is evaporated under reduced pressure, and the residue is purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.

Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

5-Benzyloxyindole: Shares the benzyloxy group but has an indole ring instead of a pyran ring.

4-Oxo-4H-pyran-2-carboxylic acid: Similar pyran structure but with a carboxylic acid group instead of an aldehyde.

Lamellarins: Natural products with a pyran ring and various substituents, known for their biological activities

Uniqueness

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring structure with a benzyloxy substituent at the 5-position and an aldehyde group at the 2-position. Its molecular formula is , and it possesses notable physicochemical properties that influence its biological activity.

1. Antioxidant Activity

Research has indicated that derivatives of pyran compounds exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. For instance, compounds related to this compound have demonstrated effective radical scavenging capabilities, suggesting potential applications in oxidative stress-related conditions .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays using macrophages showed that the compound modulates cytokine production, particularly reducing levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The mechanism involves inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .

Table 1: Summary of Anti-inflammatory Effects

| Cytokine | Baseline Level (pg/mL) | Level After Treatment (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 50 | 66.67 |

| IL-6 | 200 | 80 | 60 |

| IL-1β | 100 | 30 | 70 |

3. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that derivatives of pyran compounds can inhibit bacterial growth effectively, making them potential candidates for antibiotic development. The presence of the benzyloxy group enhances solubility and bioavailability, which are critical factors for antimicrobial efficacy .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with biological targets:

- Cytokine Modulation : By inhibiting NF-κB activation, the compound reduces the transcription of pro-inflammatory cytokines.

- Radical Scavenging : The electron-rich nature of the pyran ring allows it to donate electrons to free radicals, neutralizing them effectively.

Case Studies

-

Study on Anti-inflammatory Effects :

A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by inflammatory agents. Histological examinations revealed decreased tissue damage and inflammatory cell infiltration in treated groups compared to controls. -

Antimicrobial Efficacy :

In a clinical trial setting, derivatives of the compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load in treated subjects compared to placebo groups, highlighting its potential as an alternative antibiotic .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde?

- Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, where a pyranone derivative is formylated using POCl₃ and DMF. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation under Vilsmeier conditions to yield substituted pyran-2-carbaldehydes . Another approach involves acid-catalyzed condensation of benzyl-protected hydroxy groups with active methylene compounds, followed by oxidation to introduce the aldehyde functionality .

| Key Reaction Conditions | Yield Range | Reference |

|---|---|---|

| Vilsmeier-Haack (POCl₃/DMF, 0–5°C) | 60–75% | |

| Acid-catalyzed condensation (H₂SO₄, reflux) | 50–65% |

Q. What safety precautions are critical when handling this compound?

- Answer : Due to its reactive aldehyde group and potential irritancy:

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Store in a cool, dry place away from oxidizing agents.

- Waste disposal must follow hazardous chemical protocols (e.g., neutralization before disposal) .

Q. How is this compound characterized structurally?

- Answer : Characterization relies on:

- IR spectroscopy : Stretching vibrations for C=O (1640–1680 cm⁻¹) and aldehyde C–H (2700–2900 cm⁻¹).

- ¹H/¹³C NMR : Aldehyde proton at δ 9.8–10.2 ppm; pyranone carbonyl at δ 170–180 ppm in ¹³C.

- Elemental analysis : Confirms C, H, N, O composition (±0.3% error margin) .

Advanced Research Questions

Q. How can reaction regioselectivity be controlled during derivatization of the aldehyde group?

- Answer : Regioselectivity depends on:

- Catalytic systems : Protic acids (e.g., H₂SO₄) favor nucleophilic attack at the aldehyde, while Lewis acids (e.g., AlCl₃) activate the pyranone carbonyl.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Knoevenagel condensations, directing reactivity to the α,β-unsaturated system .

Q. What computational methods are used to predict the reactivity of this compound?

- Answer : Semi-empirical (AM1) and DFT (B3LYP/6-31G*) methods optimize geometries and calculate:

- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Thermodynamic stability (ΔHf) of reaction intermediates.

- Key finding : The aldehyde group exhibits higher electrophilicity (HOMO = −8.2 eV) than the pyranone carbonyl .

Q. How do substituents on the benzyloxy group influence spectroscopic properties?

- Answer : Electron-donating groups (e.g., –OCH₃) deshield the aldehyde proton (upfield shift to δ 9.5 ppm) due to resonance effects. Conversely, electron-withdrawing groups (e.g., –NO₂) downfield-shift the pyranone carbonyl (δ 175–180 ppm) by reducing conjugation .

| Substituent | ¹H NMR (Aldehyde) | ¹³C NMR (C=O) |

|---|---|---|

| –OCH₃ | δ 9.5 ppm | δ 172 ppm |

| –NO₂ | δ 10.1 ppm | δ 178 ppm |

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Answer : Discrepancies arise from:

- Purity of starting materials : Impurities in benzyloxy precursors reduce yields by 10–15%.

- Workup protocols : Column chromatography vs. recrystallization can alter isolated yields (e.g., 65% vs. 55%).

- Moisture sensitivity : Hydrolysis of the aldehyde group in humid conditions necessitates anhydrous conditions .

Q. How is the compound utilized in multicomponent reactions (MCRs)?

- Answer : It participates in Biginelli and Hantzsch reactions:

- Biginelli : Reacts with urea/thiourea and β-ketoesters to form dihydropyrimidinones.

- Hantzsch : Forms polyhydroquinoline derivatives with ammonium acetate and diketones.

- Mechanism : Aldehyde acts as an electrophile, while the pyranone carbonyl stabilizes enolate intermediates .

Methodological Notes

- Spectral Data Interpretation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Synthetic Optimization : Use design of experiments (DoE) to optimize temperature, solvent, and catalyst ratios .

- Computational Validation : Compare calculated (DFT) and experimental IR/NMR data to confirm reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.